N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by the presence of a cyanophenyl group, a diethylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzaldehyde with diethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can help in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Cyanophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide
- N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]aniline
Uniqueness
N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
90290-88-3 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24(4-2)21(26)19(14-16-10-12-17(15-22)13-11-16)23-20(25)18-8-6-5-7-9-18/h5-14H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
NRUDQXPSTGACHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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